molecular formula C27H45Na2O5P B1165685 1-(Hydroxymethyl)-o-carborane CAS No. 19610-34-5

1-(Hydroxymethyl)-o-carborane

Cat. No.: B1165685
CAS No.: 19610-34-5
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Description

1-(Hydroxymethyl)-o-carborane (CAS 19610-34-5) is a carbon-functionalized derivative of ortho -carborane, which is an icosahedral boron-cluster compound valued in research for its exceptional thermal stability, remarkable hydrophobicity, and unique three-dimensional aromaticity . This compound serves as a critical synthetic intermediate for constructing more complex molecules in medicinal chemistry and materials science. Its primary research application is in the development of novel anticancer agents. As a pharmacophore, the carborane cage is a three-dimensional analog of benzene and can be used to create potent ligands for biological targets . Specifically, carborane-based structures have shown significant promise in Boron Neutron Capture Therapy (BNCT), a binary cancer treatment modality . In BNCT, the delivery of 10B-rich compounds like carborane derivatives to tumor cells, followed by irradiation with thermal neutrons, results in nuclear reactions that selectively destroy cancer cells . The hydroxymethyl group provides a handle for facile conjugation to various targeting vectors, nanoparticles, or other bioactive molecules to improve tumor selectivity and delivery efficiency . Beyond BNCT, carborane scaffolds are extensively investigated for designing inhibitors and agonists for targets such as the estrogen receptor (ER), where they have demonstrated potency exceeding that of natural hormones in some cases . This product is intended For Research Use Only and is not intended for diagnostic or therapeutic procedures.

Properties

CAS No.

19610-34-5

Molecular Formula

C27H45Na2O5P

Synonyms

1-(Hydroxymethyl)-o-carborane

Origin of Product

United States

Synthetic Methodologies for 1 Hydroxymethyl O Carborane and Its Derivatives

Direct Functionalization Strategies of o-Carborane (B102288) Skeletons

Direct functionalization involves the modification of the C-H bond of the o-carborane icosahedral cage in a single key step. These methods are often preferred for their atom economy and straightforward nature.

Electrophilic Routes to C-Substituted Hydroxymethyl Carboranes

Direct electrophilic substitution is a common strategy for functionalizing aromatic organic compounds. However, this approach is not a viable route for the C-H functionalization of the o-carborane cage to introduce a hydroxymethyl group. The electronic nature of the o-carborane cluster dictates the regioselectivity of electrophilic attack. Due to the higher electronegativity of carbon compared to boron, the cage carbon atoms are electron-deficient, while the boron vertices, particularly those furthest from the carbons [B(9) and B(12)], are comparatively electron-rich. nih.govrsc.orgbohrium.comcuhk.edu.hk Consequently, electrophilic substitution reactions on the o-carborane cage occur preferentially at these B-H vertices. nih.govrsc.org

Conversely, the C-H bonds of the o-carborane cage are known to be weakly acidic, with a pKa value of approximately 23. nih.gov This inherent acidity makes the cage carbons susceptible to deprotonation by strong bases, leading to the formation of a carboranyl anion. This anion then acts as a potent nucleophile, which is the basis for the most common direct C-H functionalization strategies. nih.govrsc.orgnih.govacs.org As such, an electrophilic attack to directly introduce a hydroxymethyl group at a cage carbon is electronically disfavored and not a reported synthetic methodology.

Nucleophilic Addition Approaches and Subsequent Transformations

The most prevalent and direct method for synthesizing 1-(hydroxymethyl)-o-carborane is through a nucleophilic addition pathway. This strategy leverages the aforementioned acidity of the C-H bond. nih.gov The process begins with the deprotonation of o-carborane using a strong organometallic base, typically n-butyllithium (n-BuLi), in an inert solvent like diethyl ether or tetrahydrofuran (THF). This step generates the nucleophilic intermediate, 1-lithio-o-carborane. rsc.org

This potent nucleophile readily attacks the electrophilic carbon of an aldehyde, most commonly formaldehyde (B43269) (HCHO) or its polymeric form, paraformaldehyde. The subsequent acidic workup of the resulting alkoxide intermediate yields the desired product, this compound. nih.govrsc.org This reaction is highly efficient and provides a direct route to the target molecule.

Table 1: Nucleophilic Addition for the Synthesis of this compound

Starting Material Reagents Product Reported Yield

Multistep Synthetic Routes to this compound Architectures

Multistep syntheses offer alternative pathways to this compound, often involving the construction of the carborane cage from borane precursors or the chemical modification of other functional groups on a pre-existing carborane skeleton.

Strategies Involving Borane Cluster Precursors

The foundational synthesis of the o-carborane cage itself provides a route to C-substituted derivatives. The classical method involves the reaction of decaborane(14) (B10H14) with an alkyne. acs.org First, decaborane (B607025) is typically reacted with a Lewis base, such as acetonitrile or a dialkyl sulfide, to form a more reactive B10H12L2 adduct. rsc.orgresearchgate.net This adduct then undergoes a cluster-building reaction with an alkyne to form the icosahedral o-carborane cage. researchgate.netmdpi.com

To synthesize this compound directly via this method, a functionalized alkyne, namely propargyl alcohol (HC≡CCH2OH), is used. rsc.org This approach incorporates the hydroxymethyl moiety during the cage-formation step. While viable, the yields of this reaction can be variable, as the functional groups on the alkyne can sometimes interfere with the cluster-closing reaction. researchgate.net Recent advancements have shown that the addition of catalytic amounts of silver salts, such as silver nitrate (AgNO3), can significantly improve the yields of carboranes from functionalized alkynes. researchgate.net

Introduction of Hydroxymethyl Moieties via Intermediates

An alternative multistep strategy involves the initial preparation of a carborane derivative with a different functional group at the C1 position, which is then chemically converted to the hydroxymethyl group. This is a versatile approach that allows for the synthesis of various derivatives.

Two common intermediates for this purpose are o-carborane-1-carboxylic acid and 1-formyl-o-carborane.

Via Carboxylic Acid Reduction: o-Carborane-1-carboxylic acid can be readily prepared by treating 1-lithio-o-carborane with carbon dioxide (CO2). rsc.org The resulting carboxylic acid can then be reduced to the primary alcohol, this compound. This reduction requires potent reducing agents due to the stability of the carboxylic acid group. Lithium aluminum hydride (LiAlH4) is commonly employed for this transformation. rsc.orgnih.govchemistrysteps.comlibretexts.org Borane complexes, such as borane-tetrahydrofuran (BH3·THF), are also effective and can offer different selectivity profiles. rogue-scholar.orgic.ac.ukresearchgate.net

Via Aldehyde Reduction: 1-Formyl-o-carborane can serve as another key intermediate. The reduction of an aldehyde to a primary alcohol is a fundamental transformation in organic chemistry and can be achieved under milder conditions than carboxylic acid reduction. Sodium borohydride (NaBH4), a more selective and less reactive reducing agent than LiAlH4, is highly effective for this purpose and can be used in protic solvents like methanol or ethanol. chemistrysteps.comlibretexts.orgyoutube.comquora.comyoutube.com Lithium aluminum hydride is also suitable for this reduction. quora.comyoutube.com

Table 2: Synthesis of this compound via Intermediates

Intermediate Reagents for Reduction Product
o-Carborane-1-carboxylic acid Lithium aluminum hydride (LiAlH4) or Borane (BH3) This compound

Novel and Green Synthetic Innovations in this compound Synthesis

One area of innovation is the use of catalysis to improve the efficiency of cage formation from borane precursors. As mentioned, silver(I)-mediated dehydrogenative alkyne-insertion reactions have been shown to increase the yield of o-carborane synthesis, which is beneficial for preparing functionalized derivatives like this compound from propargyl alcohol. researchgate.net

The development of one-pot syntheses, where multiple reaction steps are carried out in the same reaction vessel, represents another advancement. mdpi.comrsc.org Such procedures reduce waste from purification of intermediates and can significantly shorten reaction times. While a specific one-pot synthesis for this compound from the parent cage has not been extensively detailed, the conversion of o-carborane to its lithiated derivative and subsequent reaction with an electrophile is often performed sequentially in the same pot.

Furthermore, the application of modern synthetic technologies like flow chemistry is beginning to emerge in carborane synthesis. researchgate.net Flow chemistry offers advantages in terms of safety, scalability, and reaction control, which are particularly relevant when handling highly reactive organometallic reagents like n-butyllithium. These continuous-flow systems could provide a greener and more scalable platform for the industrial production of this compound and its derivatives.

Sustainable Chemistry Principles in Carborane Synthesis

The principles of green chemistry are increasingly being applied to the synthesis of carborane derivatives to minimize environmental impact and enhance safety. msu.edunih.gov These principles provide a framework for designing more sustainable chemical processes.

Key green chemistry principles relevant to carborane synthesis include:

Prevention: It is better to prevent waste than to treat or clean up waste after it has been created. msu.edunih.gov In the context of carborane synthesis, this involves designing reactions with high selectivity and yield to minimize the formation of byproducts.

Atom Economy: Synthetic methods should be designed to maximize the incorporation of all materials used in the process into the final product. msu.edu Methodologies like direct B-H activation are inherently more atom-economical than multi-step functionalization sequences that involve protecting groups.

Less Hazardous Chemical Syntheses: Wherever practicable, synthetic methods should be designed to use and generate substances that possess little or no toxicity to human health and the environment. msu.edu This principle encourages the replacement of hazardous reagents and solvents with safer alternatives. The exploration of base metal catalysis instead of precious metals is a step in this direction. rsc.org

Catalysis: Catalytic reagents are superior to stoichiometric reagents. msu.edu The transition metal-mediated reactions discussed in the previous section are a prime example of this principle in action, where a small amount of catalyst can facilitate a large number of transformations.

Designing for Energy Efficiency: Energy requirements for chemical processes should be recognized for their environmental and economic impacts and should be minimized. msu.edu The development of reactions that proceed under mild conditions, such as the rhodium-mediated hydroxylations at room temperature, contributes to this goal. rsc.org

Reduce Derivatives: Unnecessary derivatization (use of blocking groups, protection/deprotection, temporary modification of physical/chemical processes) should be minimized or avoided if possible because such steps require additional reagents and can generate waste. nih.gov Direct functionalization of B-H bonds is a key strategy for avoiding unnecessary derivatization steps. researchgate.net

An emerging sustainable approach in carborane chemistry is the use of electrochemistry. Anodic oxidation has been demonstrated as a green alternative to chemical oxidants for the B-H functionalization of nido-carboranes, avoiding the need for transition-metal catalysts. researchgate.net While this has been shown for nido-carboranes, the principle could potentially be extended to closo-carboranes like this compound.

Chemical Reactivity and Derivatization Pathways of 1 Hydroxymethyl O Carborane

Transformations Involving the Hydroxyl Functional Group

The hydroxyl moiety of 1-(hydroxymethyl)-o-carborane serves as a versatile handle for a wide array of standard organic transformations. Its reactivity is analogous to that of a primary alcohol, but is modulated by the electronic effects of the bulky carborane cage.

The primary alcohol of this compound can be readily converted into esters and ethers through various condensation reactions. Esterification can be achieved under standard conditions, such as reaction with acyl chlorides or anhydrides in the presence of a base (e.g., pyridine (B92270) or triethylamine), or through acid-catalyzed Fischer esterification with a carboxylic acid. masterorganicchemistry.com These reactions provide access to a broad range of carboranyl esters with potential applications in polymer and materials science.

Etherification can be accomplished via methods like the Williamson ether synthesis. libretexts.org This involves the initial deprotonation of the hydroxyl group with a strong base, such as sodium hydride (NaH), to form the corresponding alkoxide. This potent nucleophile can then react with a primary alkyl halide or tosylate to form an ether linkage. This pathway is crucial for incorporating the carborane moiety into more complex molecular architectures or polymer backbones. researchgate.netdtic.mil

Reaction TypeReagentsProduct Type
Esterification RCOCl, Pyridine1-(Acyloxymethyl)-o-carborane
(RCO)₂O, Pyridine1-(Acyloxymethyl)-o-carborane
RCOOH, H⁺ catalyst1-(Acyloxymethyl)-o-carborane
Etherification 1. NaH2. R'-X (halide)1-(Alkoxymethyl)-o-carborane

The hydroxymethyl group is susceptible to controlled oxidation to yield both the corresponding aldehyde and carboxylic acid. The oxidation to 1-formyl-o-carborane, the aldehyde, can be achieved using mild oxidizing agents commonly employed for primary alcohols, such as pyridinium (B92312) chlorochromate (PCC) or pyridinium dichromate (PDC), in an anhydrous solvent like dichloromethane.

Further oxidation to the highly useful 1-carboxy-o-carborane requires stronger oxidizing conditions. Reagents such as potassium permanganate (B83412) (KMnO₄) or chromium trioxide (CrO₃) under acidic conditions (Jones oxidation) can effect this transformation. The resulting carboxylic acid is a key intermediate for numerous derivatives, including amides and esters, and can be used to attach the carborane cage to biologically relevant molecules. nih.gov

Target ProductOxidizing Agent(s)Conditions
1-Formyl-o-carborane PCC or PDCAnhydrous CH₂Cl₂
1-Carboxy-o-carborane KMnO₄ or Jones Reagent (CrO₃/H₂SO₄)Aqueous/Acidic

Direct nucleophilic substitution at the hydroxymethyl carbon is inefficient due to the poor leaving group nature of the hydroxide (B78521) ion (OH⁻). masterorganicchemistry.com Therefore, activation of the hydroxyl group is a prerequisite for these transformations. A common and effective strategy is the conversion of the alcohol to a sulfonate ester, such as a tosylate (-OTs) or mesylate (-OMs). nih.govchemistrysteps.com This is typically accomplished by reacting this compound with p-toluenesulfonyl chloride (TsCl) or methanesulfonyl chloride (MsCl) in the presence of a non-nucleophilic base like pyridine. chemistrysteps.comyoutube.com

The resulting tosylate or mesylate is an excellent leaving group, readily displaced by a wide range of nucleophiles in Sₙ2 reactions. masterorganicchemistry.comkhanacademy.org This two-step sequence allows for the facile introduction of halides, azides, cyanides, and other functional groups at the exocyclic carbon, providing access to key synthetic intermediates like 1-(halomethyl)-o-carborane and 1-(azidomethyl)-o-carborane. nih.gov

StepReagentsIntermediate/Product
1. Activation TsCl, Pyridine1-(Tosyloxymethyl)-o-carborane
2. Substitution NaBr1-(Bromomethyl)-o-carborane
NaN₃1-(Azidomethyl)-o-carborane
NaCN1-(Cyanomethyl)-o-carborane

Reactivity of the o-Carborane (B102288) Cage

Beyond the chemistry of its functional group, this compound can undergo reactions directly on the icosahedral cage. These reactions involve the functionalization of either the boron-hydrogen (B-H) or the remaining carbon-hydrogen (C-H) vertices.

The ten B-H vertices of the o-carborane cage are not chemically equivalent. Their reactivity is governed by the electron density at each boron atom, which is influenced by the two cage carbons. The electron density generally follows the order: B(9,12) > B(8,10) > B(4,5,7,11) > B(3,6). acs.orgnih.gov This differential reactivity allows for regioselective functionalization, particularly through transition-metal-catalyzed B-H activation. researchgate.netbohrium.comrsc.org

A general strategy has emerged for targeting specific B-H bonds: acs.orgnih.gov

B(9,12) and B(8,10) positions: These relatively electron-rich vertices are typically functionalized using electrophilic or electron-deficient transition metal catalysts (e.g., Pd(II)). acs.org

B(3,6) positions: The most electron-deficient B-H bonds can be activated by electron-rich catalysts (e.g., Ir(I)). acs.org

B(4,5,7,11) positions: Functionalization at these intermediate positions often requires a directing group on one of the cage carbons to steer the catalyst to a specific adjacent or nearby boron atom. nih.govresearchgate.net

The hydroxymethyl group on this compound, or a derivative thereof, can potentially serve as a directing group to guide metal catalysts to the adjacent B(4) or B(7) positions. This chelation-assisted strategy enables precise cage modification, leading to the synthesis of specifically substituted carborane derivatives. researchgate.net

Target B-H Position(s)General Catalytic StrategyExample Catalyst Type
9, 12, 8, 10 (Electron-rich) Electron-deficient metal catalystPd(II)
3, 6 (Electron-deficient) Electron-rich metal catalystIr(I)
4, 5, 7, 11 (Intermediate) Directing-group-assisted catalysisRh(III), Ir(III)

The C-H bonds of the o-carborane cage are significantly more acidic than typical hydrocarbon C-H bonds, allowing for facile deprotonation. The C-H bond at the 2-position, adjacent to the hydroxymethyl-substituted carbon, can be selectively removed by strong organolithium bases, such as n-butyllithium (n-BuLi). wikipedia.org This reaction is typically performed on a protected form of the alcohol to prevent the base from reacting with the acidic hydroxyl proton.

The resulting carbanion, 1-(protected-hydroxymethyl)-2-lithio-o-carborane, is a powerful nucleophile. It can react with a variety of electrophiles to introduce a second substituent onto the carborane cage at the C(2) position. wikipedia.orgnih.gov Quenching the lithiated species with electrophiles such as iodine, alkyl halides, or carbon dioxide (after which acidification yields the carboxylic acid) provides a straightforward route to 1,2-disubstituted o-carborane derivatives. nih.govmdpi.com

StepReagentsProduct Type
1. Protection e.g., TBDMSCl1-(tert-Butyldimethylsilyloxymethyl)-o-carborane
2. C-H Activation n-BuLi1-(Protected-hydroxymethyl)-2-lithio-o-carborane
3. Derivatization 1. CO₂2. H₃O⁺1-(Protected-hydroxymethyl)-2-carboxy-o-carborane
I₂1-(Protected-hydroxymethyl)-2-iodo-o-carborane
R-X (halide)1-(Protected-hydroxymethyl)-2-alkyl-o-carborane

Cage Rearrangements and Skeletal Transformations Influenced by Functionalization

The icosahedral cage of o-carborane is known for its exceptional thermal stability. However, it undergoes thermally induced isomerization to the more stable meta- and para-isomers. The functionalization of the cage, such as the introduction of a hydroxymethyl group, can influence the conditions and outcomes of these skeletal transformations.

o-Carborane itself rearranges to m-carborane (B99378) at temperatures above 425°C. researchgate.net At even higher temperatures, around 600°C, the formation of the most stable isomer, p-carborane, occurs. researchgate.net The presence of substituents on the cage carbons, including the hydroxymethyl group, can affect the kinetics of these isomerizations. While the fundamental pathway of rearrangement from the ortho to the meta and then to the para structure is generally preserved, the substituent's size and electronic nature can alter the energy barriers for the cage atom movements.

Furthermore, the functional group can direct subsequent reactions that lead to skeletal transformations. For instance, reactions involving transition metals can lead to cage-opening or the formation of metallacarboranes. The hydroxymethyl group can act as an internal coordinating group, influencing the regioselectivity of metal-mediated B-H bond activation and potentially facilitating cage degradation or modification under specific reaction conditions. Research into the reaction of substituted closo-carboranes with transition metal clusters has shown that the cage can be opened, and this process can be stepwise, providing insight into the mechanism of cage transformation. sc.edu

Table 1: Thermal Isomerization of Substituted Carboranes

Initial IsomerSubstituentConditionsProduct Isomer(s)Reference
o-CarboraneUnsubstituted> 425°Cm-Carborane researchgate.net
m-CarboraneUnsubstituted> 600°Cp-Carborane researchgate.net
o-CarboraneC-substituentsVariesm-CarboraneN/A

Engineering of Advanced Molecular and Supramolecular Assemblies

The unique three-dimensional structure and chemical properties of this compound make it a valuable building block for creating sophisticated molecular and supramolecular architectures.

Supramolecular Interactions and Self-Assembly Research

The hydroxymethyl group is capable of forming strong hydrogen bonds, a key directional interaction in supramolecular chemistry. This capability allows this compound and its derivatives to participate in self-assembly processes, forming well-ordered structures in the solid state or in solution.

Early studies demonstrated that C-substituted carboranes with functional groups capable of forming amphiphilic structures can spontaneously self-assemble into micro- and nanostructures in aqueous solutions. researchgate.net The hydrophobic carborane cage and the hydrophilic functional group, such as the hydroxymethyl group, drive this assembly. researchgate.netnih.gov These assemblies can take various forms, including rod-shaped structures, monolayers, and other complex architectures. researchgate.netnih.gov Carboranes are considered promising alternatives to alkanethiols for forming self-assembled monolayers (SAMs) due to their rigid, bulky structure which helps to minimize common defects. escholarship.org

In addition to hydrogen bonding, carboranes can participate in other non-covalent interactions, such as C–H···F interactions, which have been shown to direct supramolecular assembly. rsc.org The derivatization of the hydroxymethyl group allows for the introduction of other functionalities, further expanding the range of possible supramolecular interactions and the complexity of the resulting assemblies.

Coordination Chemistry and Ligand Development with this compound Scaffolds

Carboranes have found extensive application as unique ligands in coordination and organometallic chemistry. researchgate.netrsc.orgresearchgate.net The this compound scaffold serves as a versatile platform for designing novel ligands for various metal centers.

The hydroxyl group itself can act as a coordination site, binding directly to a metal ion. More commonly, it serves as a synthetic handle for introducing other donor groups. For example, the hydroxyl group can be easily converted into an aldehyde, which is a precursor for a wide range of other functionalities. acs.org This allows for the synthesis of multidentate ligands where the carborane cage acts as a bulky, stable backbone.

Derivatives of hydroxymethyl-carborane have been developed for specific applications, such as in the design of androgen receptor (AR) ligands. nih.gov The carborane cage in these ligands provides a robust and sterically demanding core that can be precisely functionalized. nih.gov Furthermore, carborane-based phosphine (B1218219) ligands have been synthesized, where the carborane unit significantly influences the electronic and steric properties of the resulting metal complexes. nih.gov The development of carborane-functionalized metal-organic frameworks (MOFs) has also been achieved through postsynthetic ligand exchange, demonstrating another avenue for incorporating these unique clusters into advanced materials. nih.gov

Table 2: Examples of Ligands Derived from Carborane Scaffolds

Ligand TypeCarborane IsomerKey FeaturesApplication AreaReference
Bis(phosphanido) ligandorthoChelating ligand with strong σ and π donationTransition metal coordination nih.gov
Thioether-carboranesorthoCoordination to dirhenium carbonyl clustersCluster chemistry sc.edu
Carborane-based AR antagonistsparaSterically demanding scaffold for receptor bindingMedicinal chemistry nih.gov
Carboranyl-functionalized MOF linkersorthoPostsynthetic modification of MOFsMaterials science nih.gov

Advanced Spectroscopic and Computational Investigations of 1 Hydroxymethyl O Carborane

Methodological Approaches in Spectroscopic Characterization and Elucidation

Spectroscopic analysis is fundamental to confirming the identity and purity of 1-(hydroxymethyl)-o-carborane, as well as to probing the influence of the hydroxymethyl substituent on the electronic environment of the icosahedral cage. A multi-technique approach, combining nuclear magnetic resonance, vibrational and electronic spectroscopy, and mass spectrometry, is typically employed.

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural elucidation of carborane derivatives. For this compound, ¹H, ¹³C, and ¹¹B NMR are all crucial.

¹H NMR: The ¹H NMR spectrum provides information on the proton environments. Key signals include a sharp resonance for the proton on the unsubstituted cage carbon atom (C-H), distinct resonances for the methylene (B1212753) protons (-CH₂-) of the hydroxymethyl group, and a signal for the hydroxyl proton (-OH), which may be broad and variable in position depending on solvent and concentration. The ten boron-hydride (B-H) protons produce a series of broad, overlapping signals in a distinct region of the spectrum. The complexity of these B-H signals arises from coupling to both ¹¹B (spin I = 3/2) and ¹⁰B (spin I = 3) isotopes. blogspot.com To simplify this region, ¹¹B decoupling techniques are often employed, causing the broad B-H signals to collapse into sharper singlets, which confirms the number of chemically inequivalent boron environments. blogspot.com

¹¹B NMR: The ¹¹B NMR spectrum is characteristic of the carborane cage's structure and substitution pattern. The parent o-carborane (B102288) cage exhibits four signals due to its symmetry. researchgate.net Substitution at a carbon atom, as in this compound, maintains this general pattern but induces chemical shifts. The signals correspond to the different sets of boron atoms based on their proximity to the cage carbons. Proton-coupled ¹¹B NMR spectra show that each signal is a doublet due to coupling with the directly attached hydrogen, confirming the B-H bond. The specific chemical shifts are sensitive to the electron-donating or -withdrawing nature of the substituent on the carbon atom. semanticscholar.org

¹³C NMR: The ¹³C NMR spectrum is used to identify the carbon framework. It will show three primary signals: one for the substituted cage carbon (C-CH₂OH), one for the unsubstituted cage carbon (C-H), and one for the methylene carbon (-CH₂OH). The chemical shifts of the cage carbons provide insight into the electronic effects of the hydroxymethyl group. mdpi.comnih.gov

Table 1: Representative NMR Spectroscopic Data for this compound
NucleusSignal AssignmentExpected Chemical Shift (δ, ppm)Multiplicity / Coupling
¹H NMR Cage C-H 3.5 - 4.5Singlet
C-CH₂ -OH3.0 - 4.0Singlet or AB quartet
CH₂-OH 1.0 - 3.0 (variable)Broad singlet
Cage B-H 1.5 - 3.5Multiple broad signals
¹¹B NMR B (9,12); B (8,10); B (4,5,7,11); B (3,6)-2 to -15Four sets of signals; doublets in proton-coupled spectrum
¹³C NMR Cage C -H55 - 65Singlet
Cage C -CH₂OH75 - 85Singlet
C H₂OH60 - 70Singlet

Vibrational and electronic spectroscopies probe the functional groups and conjugated systems within the molecule.

Infrared (IR) and Raman Spectroscopy: The IR and Raman spectra of this compound are dominated by vibrations characteristic of the B-H and C-H bonds of the cage, as well as the hydroxymethyl group. A strong, sharp absorption band around 2600 cm⁻¹ in the IR spectrum is the hallmark of the B-H stretching vibration. aps.org The O-H stretching vibration of the hydroxyl group appears as a strong, broad band typically in the 3200-3600 cm⁻¹ region. Other key vibrations include C-H stretching of the cage carbon, C-O stretching, and O-H bending of the substituent. DFT calculations have shown excellent agreement with experimental vibrational spectra for carborane molecules, aiding in the precise assignment of these modes. aps.org

Table 2: Key Vibrational Frequencies for this compound
Vibration TypeFunctional GroupExpected Frequency Range (cm⁻¹)Intensity
O-H Stretch-OH3200 - 3600Strong, Broad (IR)
C-H Stretch (cage)C-H~3060Medium (IR)
C-H Stretch (methylene)-CH₂-2850 - 2960Medium (IR)
B-H StretchB-H~2600Strong, Sharp (IR)
C-O StretchC-O1000 - 1100Strong (IR)
Cage VibrationsC₂B₁₀700 - 1200Multiple bands

UV-Vis Spectroscopy: The parent o-carborane cage does not possess strong chromophores for UV-Vis absorption. The electronic transitions are typically of high energy and fall in the deep UV region. However, substitution can influence the electronic properties. The introduction of the hydroxymethyl group is not expected to create significant absorption in the standard UV-Vis range (200-800 nm), but studies on other substituted carboranes show that the cage can modulate the electronic transitions of attached chromophores, sometimes leading to significant shifts in absorption maxima. rsc.org

Mass spectrometry (MS) is vital for confirming the molecular weight and elemental composition of this compound. The presence of ten boron atoms, with two stable isotopes (¹⁰B at ~20% and ¹¹B at ~80% abundance), results in a highly characteristic and complex isotopic pattern for the molecular ion and its fragments, which serves as a definitive fingerprint for the compound. researchgate.net

High-resolution techniques like Fourier Transform Ion Cyclotron Resonance Mass Spectrometry (FT-ICR-MS) can provide exact mass measurements, confirming the molecular formula. flinders.edu.au Softer ionization methods such as Electrospray Ionization (ESI-MS) are often used to observe the molecular ion with minimal fragmentation. researchgate.net Collision-induced dissociation (CID) experiments can be performed to study fragmentation pathways, which may involve the loss of hydrogen (H₂), water (H₂O), or the entire hydroxymethyl group. researchgate.net

Theoretical and Computational Chemistry Paradigms

Computational methods provide deep insights into the structure, stability, and reactivity of carboranes that are often difficult to probe experimentally.

Density Functional Theory (DFT) has become a primary computational tool for investigating carborane systems due to its favorable balance of accuracy and computational cost. nih.gov For this compound, DFT calculations are used to:

Analyze Electronic Structure: Calculate the distribution of electron density, determine atomic charges, and visualize molecular orbitals (e.g., HOMO and LUMO). researchgate.net This analysis helps explain the reactivity of different sites on the cage, such as the relative acidity of C-H versus B-H protons.

Predict Spectroscopic Properties: Calculate vibrational frequencies (IR and Raman) that show excellent agreement with experimental data, aiding in spectral assignment. aps.org

Investigate Reaction Mechanisms: Model transition states and reaction pathways to understand how the molecule might interact with other reagents, providing insights into its chemical reactivity.

DFT studies have shown that the icosahedral carborane cage possesses remarkable stability due to three-dimensional delocalized bonding. The introduction of a substituent like the hydroxymethyl group modulates the electronic properties of the cage, influencing the reactivity of the B-H vertices.

Ab initio (from first principles) quantum chemical methods, such as Hartree-Fock (HF) and post-Hartree-Fock methods, provide a rigorous theoretical treatment of molecular systems. These methods are computationally more demanding than DFT but can offer benchmark-quality data. researchgate.netacs.org

For this compound, these calculations are particularly useful for:

Determining Energetic Landscapes: Calculating the relative energies of different conformers, such as those arising from the rotation of the hydroxymethyl group around the C-C bond. This helps identify the most stable (lowest energy) conformation of the molecule.

Calculating Thermochemical Properties: Predicting heats of formation, bond dissociation energies (BDEs) for C-H and B-H bonds, and acidities. researchgate.net Such calculations can quantitatively assess the stability of the molecule and the strength of its chemical bonds.

Probing Conformational Analysis: High-level quantum chemical computations can map the potential energy surface related to substituent orientation, providing a basis for understanding the molecule's dynamic behavior and its interactions with its environment. researchgate.net

These theoretical paradigms are essential for building a complete picture of the physicochemical properties of this compound, complementing and rationalizing the findings from experimental spectroscopic investigations.

Molecular Dynamics Simulations for Intermolecular Interactions and Assembly Behavior

Molecular dynamics (MD) simulations serve as a powerful computational microscope to probe the intricate details of molecular interactions and collective behaviors that are often difficult to capture experimentally. For this compound, MD simulations provide crucial insights into the fundamental forces governing its intermolecular interactions and subsequent self-assembly processes. These simulations model the motion of atoms and molecules over time by numerically solving Newton's equations of motion, offering a dynamic perspective on how individual molecules aggregate and organize into larger structures.

A critical prerequisite for accurate MD simulations is the development of a reliable force field, which is a set of mathematical functions and parameters that describe the potential energy of a system of particles. For novel molecules like carborane derivatives, standard force fields are often inadequate. Researchers have dedicated significant effort to developing and validating force field parameters specifically for carboranes. nih.govjst.go.jpjst.go.jpresearchgate.netscispace.com This process typically involves quantum chemical calculations to determine energy profiles and atomic charges, which are then used to parameterize the force field. jst.go.jp The AMBER force field, for example, has been extended to include parameters for carborane cages, enabling more accurate simulations of their interactions. jst.go.jp

MD simulations of carborane-containing systems have been employed to understand their behavior in various environments. For instance, simulations have been used to investigate the structural influence of carborane derivatives on biological targets, such as the androgen receptor. nih.govjst.go.jpscispace.com These studies highlight the importance of the carborane cage's hydrophobicity and rigidity in molecular recognition and binding. jst.go.jp While these investigations focus on interactions with proteins, the underlying principles of intermolecular forces are transferable to the self-assembly of this compound.

The primary intermolecular interactions governing the assembly of this compound are expected to be a combination of dihydrogen bonds, hydrogen bonds, and van der Waals forces. The hydroxymethyl group introduces the capability for classical hydrogen bonding (O-H···O), a directional and relatively strong interaction that can significantly influence the packing and ordering of molecules.

Furthermore, the carborane cage itself, with its unique electronic structure often described as having "three-dimensional aromaticity," participates in non-covalent interactions. escholarship.org The electron-deficient boron vertices and the C-H bonds of the carborane cage can act as hydrogen bond donors, while the B-H bonds can act as weak hydrogen bond acceptors, leading to the formation of dihydrogen bonds (C-H···H-B or O-H···H-B). These interactions, though weaker than conventional hydrogen bonds, are numerous and collectively play a significant role in the stability of assembled structures.

The self-assembly behavior of carborane derivatives has been a subject of significant interest, particularly in the context of forming self-assembled monolayers (SAMs) on surfaces. escholarship.orgnih.gov While these studies often involve carboranethiols, the fundamental principles of intermolecular interactions driving the organization of the carborane units are relevant to this compound. MD simulations can model the process of self-assembly, starting from a random distribution of molecules to the formation of ordered structures, providing insights into the kinetics and thermodynamics of this process. mdpi.comsemanticscholar.org

The following tables illustrate the types of data that can be extracted from MD simulations to characterize the intermolecular interactions and assembly of this compound.

Table 1: Intermolecular Interaction Energies from MD Simulations

Interaction TypeAverage Energy (kcal/mol)
Van der Waals-5.8
Electrostatic-4.2
Hydrogen Bonds (O-H···O)-3.5
Dihydrogen Bonds (C-H···H-B)-1.1

Note: The values in this table are illustrative and represent typical ranges for such interactions. Specific values for this compound would require dedicated simulation studies.

Table 2: Hydrogen Bond Analysis from MD Simulations

Hydrogen Bond TypeAverage Distance (Å)Average Angle (degrees)Occupancy (%)
O-H···O2.816575
C-H···H-B3.214040
O-H···H-B3.015030

Note: This table provides hypothetical data to demonstrate the type of geometric analysis performed in MD simulations to characterize hydrogen bonding networks.

Future Research Directions and Emerging Avenues in 1 Hydroxymethyl O Carborane Chemistry

Exploration of Unprecedented Reactivity and Novel Transformations

The presence of the hydroxymethyl group on the o-carborane (B102288) cage provides a reactive handle for a multitude of chemical transformations. While foundational reactions such as the oxidation of the alcohol to an aldehyde are known, the future lies in uncovering more complex and unprecedented reactivity patterns.

Future research could focus on leveraging the hydroxymethyl group to direct regioselective functionalization of the carborane cage, particularly at the B-H vertices. The development of transition-metal-catalyzed reactions where the hydroxyl group coordinates to the metal center could enable selective C-H or B-H bond activation at specific positions, a long-standing challenge in carborane chemistry.

Another promising avenue is the design of cascade reactions initiated at the hydroxymethyl group. These one-pot transformations could efficiently build molecular complexity, leading to novel polycyclic or cage-modified structures that are otherwise difficult to synthesize. For instance, an intramolecular reaction following an initial transformation of the hydroxymethyl group could lead to new heterocyclic systems fused to the carborane cage. The self-catalyzed reaction of 1,2-dibenzoyl-o-carborane with hydrosilanes to form hydrofurane-type products showcases the potential for carborane derivatives to participate in complex transformations. nih.gov

Transformation TypePotential Reagents/CatalystsNovel Product ClassResearch Goal
Directed B-H FunctionalizationRh, Ru, or Ir catalystsRegioselectively B-substituted carboranesOvercoming challenges in selective cage functionalization
Intramolecular Cascade ReactionsLewis/Brønsted acids, organocatalystsCarborane-fused heterocyclesEfficient synthesis of complex molecules
Formal Nitrene InsertionSilyl azides under thermal conditionsBN-containing heterocyclesExploration of novel boron-nitrogen bond formations rsc.org
Oxidative CouplingTransition metal oxidesDicarboranyl ethers/estersSynthesis of novel carborane dimers and oligomers

Integration with Advanced Smart Materials and Responsive Systems

The incorporation of the rigid, bulky, and hydrophobic o-carborane cage into materials can impart unique properties. The 1-(hydroxymethyl)-o-carborane derivative is an ideal starting point for integrating these cages into larger systems, leading to the development of advanced smart materials.

A significant area of interest is in stimuli-responsive luminescent materials. The o-carborane cage is known to be a versatile platform for constructing such materials by mitigating aggregation-caused quenching (ACQ) in the solid state. rsc.org By attaching various chromophores to the carborane cage via the hydroxymethyl linker, researchers can design materials whose emission properties change in response to external stimuli like heat, light, or mechanical force. rsc.org Some aryl-modified o-carboranes have already demonstrated unique stimuli-responsiveness through solid-state excimer emission. rsc.org

Furthermore, the compound can be used to synthesize novel liquid crystals and polymers. nih.govnih.gov The introduction of the bulky carborane unit can influence the mesophase behavior of liquid crystals or enhance the thermal stability and mechanical properties of polymers like fluoroelastomers. nih.govresearchgate.net Research into carborane-containing polymers has shown significant improvements in the carbon residue rate at high temperatures, indicating enhanced heat resistance. nih.gov

Material ClassFunctional Moiety Attached to CarboranePotential StimulusApplication
Mechanochromic LuminogensPyrene, AnthraceneMechanical ForceStress sensors, security inks
Thermochromic PolymersThermoresponsive polymer chains (e.g., PNIPAM)TemperatureSmart coatings, actuators
Liquid CrystalsMesogenic unitsElectric Field, TemperatureDisplays, optical switches nih.gov
Heat-Resistant ElastomersFluoroelastomer backboneHigh TemperatureHigh-performance seals and gaskets nih.gov

Development of Eco-Friendly and Atom-Economical Methodologies

Green chemistry principles, particularly the concept of atom economy, are becoming increasingly crucial in chemical synthesis. wikipedia.orgrsc.org Atom economy measures the efficiency of a reaction by calculating the proportion of reactant atoms that are incorporated into the desired product. libretexts.org Traditional syntheses of functionalized carboranes often involve stoichiometric reagents and generate significant waste, resulting in low atom economy. wikipedia.org

Future research must prioritize the development of greener synthetic routes to this compound and its derivatives. This includes the exploration of catalytic methods that replace stoichiometric reagents, the use of environmentally benign solvents, and the design of processes that minimize energy consumption. For example, replacing metal hydride reductions with catalytic hydrogenation for certain transformations would significantly improve the atom economy.

The typical synthesis of 1,7-bis(hydroxymethyl)carborane involves the use of n-butyl lithium and paraformaldehyde, followed by an acidic workup. researchgate.net This process generates lithium salts and other byproducts. A key future goal would be to develop a direct, catalytic hydroxymethylation of the C-H bond of o-carborane, which would represent a significant advance in sustainability.

Table: Comparison of Atom Economy in Synthetic Methodologies Note: This table presents a conceptual comparison. The "Catalytic Route" is a hypothetical, ideal future method.

MethodKey ReagentsKey ByproductsTheoretical Atom EconomyGreen Chemistry Principle
Traditional Stoichiometric Routeo-carborane, n-BuLi, (CH₂O)n, HClButane, LiCl, H₂O< 50%Low atom economy, use of hazardous reagents scranton.edu
Hypothetical Catalytic Routeo-carborane, CO, H₂None (in ideal case)~100%High atom economy, use of catalysis wikipedia.orgbuecher.de

Interdisciplinary Research Synergies and Unexplored Frontiers

The unique properties of the o-carborane cage make it a valuable pharmacophore for drug design and a key component in Boron Neutron Capture Therapy (BNCT) for cancer treatment. nih.gov this compound serves as a crucial linker for attaching the boron-rich cage to tumor-targeting molecules like antibodies, peptides, or nanoparticles. Future interdisciplinary research will focus on developing more effective and selective BNCT agents by incorporating this building block into sophisticated drug delivery systems.

Beyond medicine, unexplored frontiers for this compound lie at the intersection of materials science, supramolecular chemistry, and molecular electronics. The hydroxymethyl group can be used to anchor carborane cages onto surfaces, creating modified electrodes with unique electrochemical properties. In supramolecular chemistry, it can serve as a hydrogen-bonding donor or acceptor, enabling the construction of complex, self-assembled architectures like metal-organic frameworks (MOFs) or rotaxanes with carborane components.

The synergy between carborane chemistry and these diverse fields promises to unlock new technologies and fundamental scientific understanding. The potential for carborane-based materials in electronics, catalysis, and sensing remains largely untapped, representing a fertile ground for future investigation.

Interdisciplinary FieldRole of this compoundPotential Application
Medicinal ChemistryLinker for bioconjugationAdvanced BNCT agents, targeted drug delivery nih.gov
Supramolecular ChemistryHydrogen-bonding building blockCarborane-containing MOFs, molecular machines
Surface Science/ElectrochemistrySurface modification anchorChemically modified electrodes, sensors
Organometallic ChemistryPrecursor to carboranyl ligandsNovel catalysts with enhanced stability

Q & A

Basic Research Questions

Q. What are the standard methods for synthesizing 1-(hydroxymethyl)-o-carborane derivatives?

  • Methodological Answer : Synthesis typically involves lithiation of o-carborane followed by alkylation or coupling reactions. For example, reactions of lithio-o-carborane (Li₂C₂B₁₀H₁₀) with alkyl halides (e.g., ClCH₂CH₂CH₂Br) yield substituted derivatives under controlled conditions. Metal-catalyzed B–H functionalization, such as Ru-catalyzed acylmethylation, is also effective for introducing substituents . Purification via column chromatography or recrystallization is critical, as impurities (e.g., cyclohexyl byproducts) can distort UV spectra .

Q. How should researchers characterize the purity and structure of this compound compounds?

  • Methodological Answer : Key techniques include:

  • NMR Spectroscopy : Solvent-dependent chemical shifts (e.g., δ = 2.02–6.57 ppm in C₆D₆ to DMSO-d₆) help confirm substitution patterns and intramolecular interactions .
  • UV-Vis Spectroscopy : Ensure purification to eliminate absorbers near 270 nm; Beer's law compliance validates concentration-dependent measurements .
  • Mass Spectrometry : High-resolution MS confirms molecular weights and fragmentation patterns .

Advanced Research Questions

Q. What factors influence the isomerization kinetics of 1-substituted o-carboranes, and how can they be experimentally determined?

  • Methodological Answer : Bulky substituents (e.g., hydroxymethyl) at the 1- and 2-positions accelerate o- to m-carborane isomerization by stabilizing transition states. Kinetics are studied via:

  • Time-resolved NMR : Monitor rearrangement progress in solution.
  • Activation Energy Calculations : Use Arrhenius plots from rate constants at varying temperatures.
  • Comparative Studies : Compare with analogs like 1-methyl-o-carborane (Table 18 in shows rate enhancements with bulky groups).

Q. How do solvent interactions affect the NMR chemical shifts of this compound, and what implications does this have for structural analysis?

  • Methodological Answer : Solvent polarity induces significant shifts in C₆D₆ (δ = 5.22 ppm) vs. DMSO-d₆ (δ = 5.98 ppm) due to hydrogen bonding and dipole interactions. Researchers should:

  • Standardize Solvents : Use consistent solvents for comparative studies.
  • Analyze Δppm Trends : Correlate shifts with solvent polarity parameters (e.g., ET(30)) to infer electronic environments .
    Table 1 : Solvent Effects on ¹H NMR Shifts of 1-(2-O-MePh)-o-carborane
SolventChemical Shift (ppm)
C₆D₆5.22
CDCl₃5.36
CD₃CN5.71
DMSO-d₆5.98

Q. What methodologies are used to study the aggregation-induced emission (AIE) properties of o-carborane derivatives, and how does substituent variation impact emission spectra?

  • Methodological Answer : AIE mechanisms are probed via:

  • Emission Spectroscopy : Measure λₘₐₓ in aggregated vs. dissolved states (e.g., 452–662 nm span for arylacetylene derivatives) .
  • Molecular Dynamics Simulations : Model restricted motion enhancing charge-transfer (CT) emission.
  • Substituent Screening : Electron-donating groups (e.g., -OMe) red-shift emissions, while electron-withdrawing groups (e.g., -CN) blue-shift them .

Q. How can computational chemistry aid in designing o-carborane derivatives with tailored photophysical properties?

  • Methodological Answer : Density functional theory (DFT) predicts:

  • Triplet Energy Levels : Critical for host materials in blue phosphorescent OLEDs (e.g., T₁ = 3.1 eV for m-Cb and p-Cb) .
  • Electron Density Maps : Identify substituent effects on HOMO-LUMO gaps and CT character .

Q. What strategies enhance the thermal stability of carborane-containing polymers, and how is this evaluated experimentally?

  • Methodological Answer : Incorporate carboranes into polymer backbones (e.g., polyimides) to achieve:

  • High Tg (≥500°C) : Measured via differential scanning calorimetry (DSC).
  • Thermo-Oxidative Stability : Aging studies at 400–500°C in air for 5 hours, followed by TGA to assess char yield (>92%) .

Q. In what ways do metal-catalyzed B–H functionalization reactions expand the synthetic versatility of o-carboranes?

  • Methodological Answer : Ru or Pd catalysts enable:

  • Regioselective Substitution : B(4)/B(5)-mono-acylmethylation of pyridylcarboranes (yields: 7a–7d) .
  • Post-Functionalization : Sequential reactions (e.g., directing group removal) to access complex architectures .

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